Decafluoro-1,2-epoxycyclohexane

Übersicht

Beschreibung

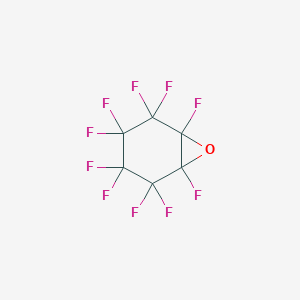

Decafluoro-1,2-epoxycyclohexane is a chemical compound with the formula C6F10O . It contains a total of 17 atoms, including 6 Carbon atoms, 1 Oxygen atom, and 10 Fluorine atoms .

Synthesis Analysis

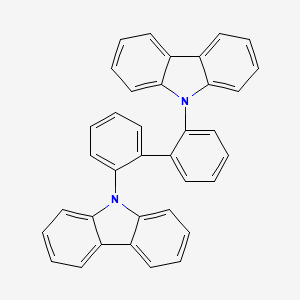

Perfluoro (1,2-epoxycyclohexane) has been used in the synthesis of fluorinated heterocycles . It readily reacts with bifunctional nucleophiles (urea, thiourea, and benzene-1,2-diamine) via opening of the oxirane ring and subsequent heterocyclization to give fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives, respectively .Molecular Structure Analysis

The this compound molecule contains a total of 18 bonds . These include 18 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 aliphatic ether, and 1 Oxirane .Wissenschaftliche Forschungsanwendungen

UV Effects on Cycloaliphatic Epoxy Resin

Decafluoro-1,2-epoxycyclohexane, as a type of epoxy resin, has been studied for its behavior under UV radiation. The use of cycloaliphatic epoxy resin in varnishes, tires, and electronic materials necessitates understanding its stability under solar radiation. Solar radiation, intensified due to the depletion of the ozone layer, can accelerate the deterioration and photolysis of compounds. Through thermokinetic models, calorimetric technology, and thermogravimetry, the apparent onset temperature and thermal decomposition characteristics of epoxy resin under UV radiation were analyzed, which is crucial for its application in outdoor products and materials (Laiwang et al., 2018).

Catalytic Asymmetric Amination

Another significant application involves the catalytic asymmetric amination of epoxides. This process is crucial for synthesizing chiral β-aminoalcohols, which are components in pharmaceuticals. A novel catalyst system was developed to facilitate the asymmetric amination of 1,2-epoxycyclohexane, offering a pathway to synthesize these vital pharmaceutical components under mild conditions (Takeuchi et al., 2018).

Thermal Hazard Analysis

The material's thermal stability and hazard potential, especially in manufacturing settings, are also a research focus. Incidents of fire, explosion, and toxic release in the manufacturing process of epoxy resin underscore the importance of understanding its thermal behavior. Studies employing thermogravimetry and kinetic model curve fitting provide essential insights into the thermal hazards associated with epoxy resin, guiding safer manufacturing processes and storage conditions (Tong et al., 2014).

Synthesis of Fluorinated Heterocycles

This compound also plays a role in the synthesis of fluorinated heterocycles, which are valuable in various chemical and pharmaceutical applications. It reacts with bifunctional nucleophiles to produce fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives, showcasing its versatility in organic synthesis and pharmaceutical chemistry (Filyakova et al., 2017).

Safety and Hazards

Decafluoro-1,2-epoxycyclohexane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Eigenschaften

IUPAC Name |

1,2,2,3,3,4,4,5,5,6-decafluoro-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O/c7-1(8)2(9,10)4(13,14)6(16)5(15,17-6)3(1,11)12 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSICHXNVFXDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(O1)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901338691 | |

| Record name | Decafluoro-1,2-epoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901338691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5927-67-3 | |

| Record name | Decafluoro-1,2-epoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901338691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)

![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)